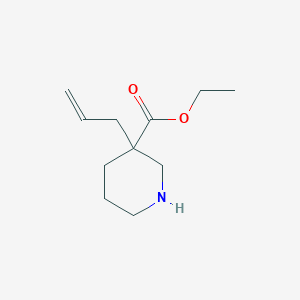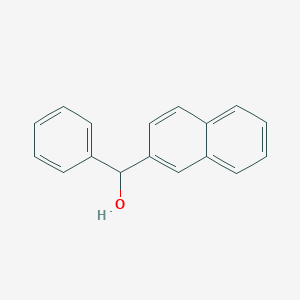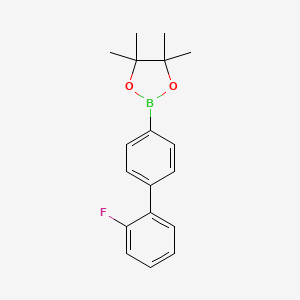![molecular formula C22H20ClN5 B2961457 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111319-89-1](/img/structure/B2961457.png)
4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms. Attached to this core are a phenyl group, a piperazine ring, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core and the piperazine ring could potentially result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Heterofunctionalization: The compound, along with its derivatives, has been synthesized for further chemical modifications. Studies have focused on the annulation and heterofunctionalization of pyrazolo[1,5-a]pyrazines, leading to the formation of derivatives with 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions expand the chemical and biological utility of the core structure (Tsizorik et al., 2018).
Biological Applications
Antimicrobial Evaluation
Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. The study discovered compounds with significant growth inhibition against bacterial strains, highlighting the potential for developing new antimicrobials (Patil et al., 2021).
Anticonvulsant and Antimicrobial Activities
Research into 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one Derivatives, including those derived from piperazine, showed promise in anticonvulsant and antimicrobial applications. These compounds were evaluated in vivo and in vitro, respectively, for their potential therapeutic benefits (Aytemir et al., 2004).
Antibacterial Activities
Another study synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, assessing their antibacterial effectiveness. Certain derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antitumor and Antimicrobial Activities
The construction of N-arylpyrazole-containing enaminones and their reaction with various compounds yielded derivatives with observed antitumor and antimicrobial activities. These findings indicate the versatility of pyrazolo[1,5-a]pyrazine derivatives in biomedical research (Riyadh, 2011).
Safety And Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and evaluation of its potential uses. For example, if it’s intended to be used as a drug, studies could be conducted to evaluate its efficacy, safety, and mechanism of action .
特性
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5/c23-18-7-4-8-19(15-18)26-11-13-27(14-12-26)22-21-16-20(17-5-2-1-3-6-17)25-28(21)10-9-24-22/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFZRTTVRUVJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

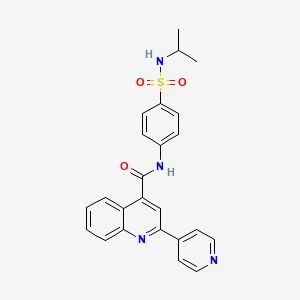

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
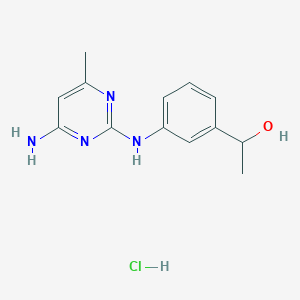


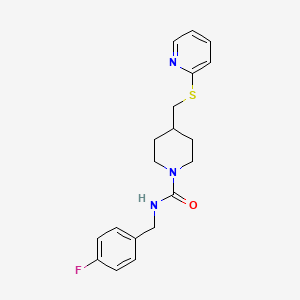
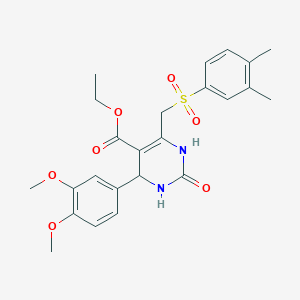
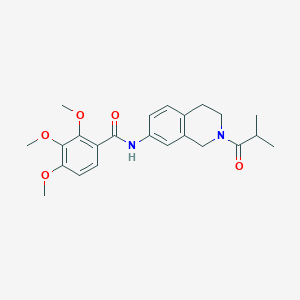
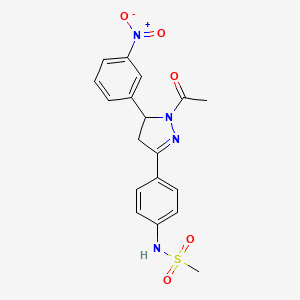
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)
